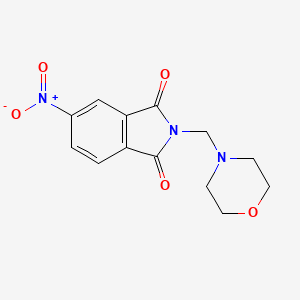
2-(吗啉甲基)-5-硝基异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GI-570310: 是一种生物活性小分子,以其在科学研究中的重要作用而闻名。它主要用于研究糖苷酶,糖苷酶在各种生物过程中至关重要。 该化合物的分子式为C13H13N3O5 ,分子量为291.26 g/mol .
科学研究应用
GI-570310 具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的试剂,以研究反应机理和途径。
生物学: 在研究糖苷酶中发挥作用,糖苷酶参与碳水化合物代谢。
医学: 正在研究其在治疗与糖苷酶酶功能障碍相关的疾病中的潜在治疗效果。
工业: 用于开发新材料和化学工艺.
准备方法
合成路线和反应条件: 具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露 .
工业生产方法: GI-570310 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物在-20°C 下储存以保持其稳定性 .
化学反应分析
反应类型: GI-570310 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。
还原: 还原反应可以改变 GI-570310 中存在的官能团。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 根据所需的取代产物,可以使用各种亲核试剂和亲电试剂。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生不同的氧化衍生物,而还原可以产生化合物的还原形式 .
作用机制
GI-570310 的作用机制涉及它与糖苷酶的相互作用。该化合物与酶的活性位点结合,抑制其活性。这种抑制会影响碳水化合物的分解,导致各种生物学效应。 分子靶点包括酶活性位点中的特定氨基酸残基,所涉及的途径与碳水化合物代谢有关 .
相似化合物的比较
类似化合物:
GI-570311: 另一种结构略有不同的糖苷酶抑制剂。
GI-570312: 以其比 GI-570310 更高的效力而闻名。
GI-570313: 表现出相似的生物活性,但具有不同的药代动力学特性。
GI-570310 的独特性: GI-570310 由于其对糖苷酶的特异性结合亲和力和其在科学研究中得到充分证明的效果而独一无二。 它的稳定性和易于合成也使其成为各种应用的首选 .
生物活性
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione, also known as GI-570310, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H12N2O4
- CAS Number : 301210-82-2
- Molecular Structure : The compound features a morpholinomethyl group and a nitroisoindoline structure, which contribute to its biological properties.
Biological Activities
Research indicates that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory responses. This property is vital for conditions like rheumatoid arthritis and other inflammatory diseases .
- Cholinesterase Inhibition : Similar compounds have demonstrated acetylcholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. This suggests potential for further exploration in cognitive enhancement therapies .
The biological activity of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways, modulating their activity.
- Cytokine Modulation : By reducing TNFα levels, it may alleviate inflammation and improve outcomes in inflammatory diseases .
- Cell Cycle Regulation : It appears to influence cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces TNFα levels | |
| Cholinesterase Inhibition | Potential for cognitive enhancement therapies |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione inhibits the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Inflammation Models : Animal models treated with this compound showed a significant reduction in inflammatory markers and improvement in clinical symptoms associated with arthritis.
- Neuroprotective Effects : Research involving cholinesterase inhibition indicated that this compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain.
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














